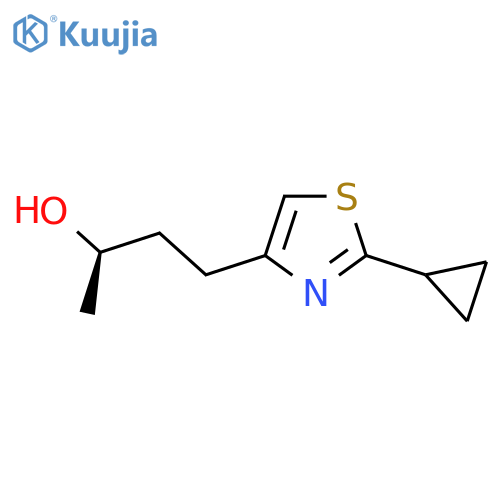

Cas no 2227814-69-7 ((2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol)

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol

- 2227814-69-7

- EN300-1728235

-

- インチ: 1S/C10H15NOS/c1-7(12)2-5-9-6-13-10(11-9)8-3-4-8/h6-8,12H,2-5H2,1H3/t7-/m1/s1

- InChIKey: FOMNVKAYIYDWJM-SSDOTTSWSA-N

- ほほえんだ: S1C=C(CC[C@@H](C)O)N=C1C1CC1

計算された属性

- せいみつぶんしりょう: 197.08743528g/mol

- どういたいしつりょう: 197.08743528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 61.4Ų

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728235-0.1g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 0.1g |

$1635.0 | 2023-09-20 | ||

| Enamine | EN300-1728235-10.0g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 10g |

$7988.0 | 2023-06-04 | ||

| Enamine | EN300-1728235-1.0g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 1g |

$1857.0 | 2023-06-04 | ||

| Enamine | EN300-1728235-10g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 10g |

$7988.0 | 2023-09-20 | ||

| Enamine | EN300-1728235-5g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 5g |

$5387.0 | 2023-09-20 | ||

| Enamine | EN300-1728235-0.05g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 0.05g |

$1560.0 | 2023-09-20 | ||

| Enamine | EN300-1728235-1g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 1g |

$1857.0 | 2023-09-20 | ||

| Enamine | EN300-1728235-0.5g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 0.5g |

$1783.0 | 2023-09-20 | ||

| Enamine | EN300-1728235-2.5g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 2.5g |

$3641.0 | 2023-09-20 | ||

| Enamine | EN300-1728235-5.0g |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol |

2227814-69-7 | 5g |

$5387.0 | 2023-06-04 |

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol 関連文献

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-olに関する追加情報

Comprehensive Overview of (2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol (CAS No. 2227814-69-7)

(2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol (CAS No. 2227814-69-7) is a chiral organic compound featuring a cyclopropyl-substituted thiazole ring and a butanol side chain. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The thiazole moiety, a common pharmacophore, contributes to its versatility in drug design, while the cyclopropyl group enhances metabolic stability—a key consideration in modern medicinal chemistry.

In recent years, the demand for chiral intermediates like (2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol has surged, driven by the pharmaceutical industry's focus on enantioselective synthesis. Researchers frequently search for "thiazole derivatives in drug discovery" or "cyclopropyl-containing bioactive compounds," reflecting the compound's relevance in addressing challenges such as drug resistance and improved pharmacokinetics. Its CAS number 2227814-69-7 serves as a critical identifier in patent literature and regulatory documentation.

The stereochemistry of this compound—highlighted by the (2R) configuration—plays a pivotal role in its biological interactions. Studies suggest that such optically active intermediates are increasingly valuable for developing targeted therapies, aligning with trends in personalized medicine. Analytical techniques like chiral HPLC and NMR spectroscopy are essential for characterizing its purity, a topic frequently queried in scientific forums.

From a synthetic perspective, 2227814-69-7 exemplifies advances in heterocyclic chemistry, particularly in methodologies for stereocontrolled thiazole functionalization. Its application extends to materials science, where researchers explore its utility in liquid crystal formulations or coordination complexes. Environmental considerations also emerge in discussions, with green chemistry approaches being applied to its production—addressing queries about "sustainable synthesis of chiral alcohols."

Ongoing investigations into (2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol continue to reveal novel applications, particularly in catalysis and asymmetric synthesis. The compound's stability under physiological conditions makes it a candidate for prodrug development, another trending topic in pharmacological research. Patent databases show growing interest in derivatives of this scaffold for CNS-targeting agents and anti-inflammatory applications.

In summary, CAS 2227814-69-7 represents a multifaceted tool for chemical innovation, bridging gaps between academic research and industrial applications. Its structural features align with current explorations in fragment-based drug design and metabolite engineering, ensuring its continued prominence in scientific literature and commercial pipelines alike.

2227814-69-7 ((2R)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol) 関連製品

- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)

- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

- 2171143-75-0((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid)

- 333430-83-4(2-(difluoromethoxy)benzohydrazide)

- 2228535-60-0(1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde)

- 1261589-29-0(3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)

- 1824165-57-2(Pyridine, 2-chloro-4-ethynyl-6-methyl-)

- 2090352-00-2(Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-)

- 1002535-22-9(methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoate)

- 1396879-30-3(N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)